

Validating S6K1 Inhibition: A Comparative Guide to PF-4708671 and Alternatives

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Compound of Interest

Compound Name: PF-4708671

Cat. No.: B612253

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **PF-4708671**, a widely used p70 ribosomal S6 kinase 1 (S6K1) inhibitor, with other commercially available alternatives. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool compound for their studies of the mTOR/S6K1 signaling pathway.

Performance Comparison of S6K1 and mTOR Inhibitors

The following tables summarize key quantitative data for **PF-4708671** and selected alternative S6K1 and mTOR inhibitors. This data is crucial for comparing the potency and selectivity of these compounds.

Table 1: In Vitro Potency of S6K1 and mTOR Inhibitors

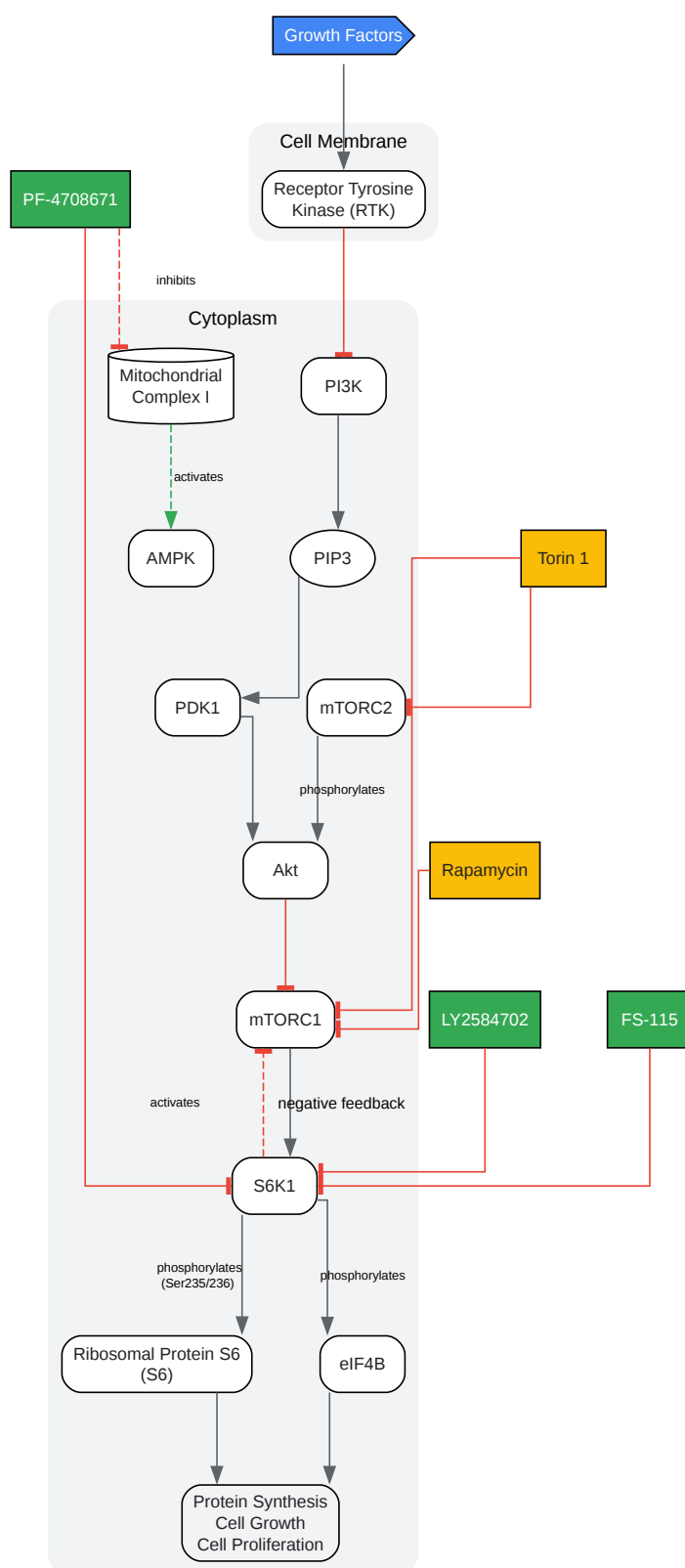
Compound	Target(s)	Type	Ki (nM)	IC50 (nM)
PF-4708671	S6K1	ATP-competitive	20[1][2]	160[1][2]
LY2584702	S6K1	ATP-competitive	-	2-4[3][4]
FS-115	S6K1	Not Specified	-	-
Rapamycin	mTORC1	Allosteric	-	~0.1 (in HEK293 cells)
Torin 1	mTORC1/mTORC2	ATP-competitive	-	2-10

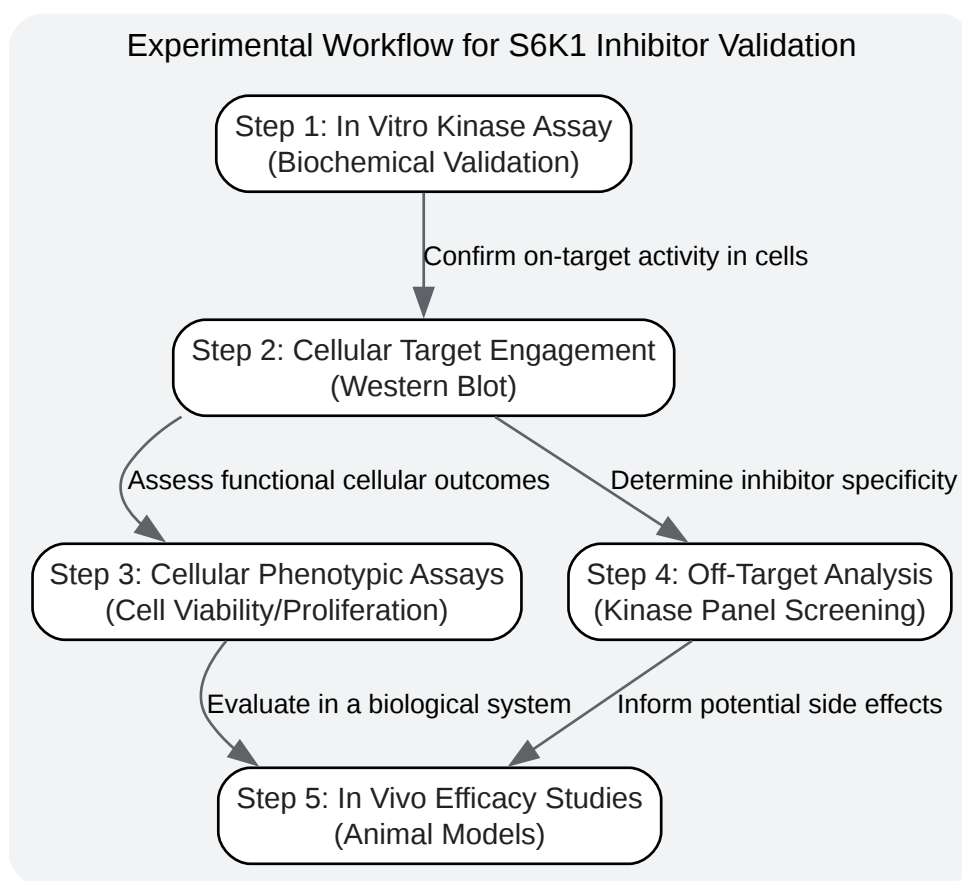
Table 2: Kinase Selectivity Profile of **PF-4708671** and LY2584702

Kinase	PF-4708671 IC50 (nM)	LY2584702 IC50 (nM)
S6K1	160[1]	2-4[3][4]
S6K2	>65,000 (400-fold less potent than for S6K1)[1]	-
MSK1	-	58-176 (some activity at high concentrations)[4]
RSK1	4,700 (>20-fold less potent than for S6K1)[1]	58-176 (some activity at high concentrations)[4]
RSK2	9,200 (>20-fold less potent than for S6K1)[1]	58-176 (some activity at high concentrations)[4]
Akt1, Akt2, PKA, PKCα, PKCε, PRK2, ROCK2, SGK1	Not significantly inhibited[1]	Selective over a panel of 83 other kinases

Signaling Pathways and Inhibitor Targets

The following diagram illustrates the mTOR/S6K1 signaling pathway and the points of intervention for the discussed inhibitors.





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References

- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]

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